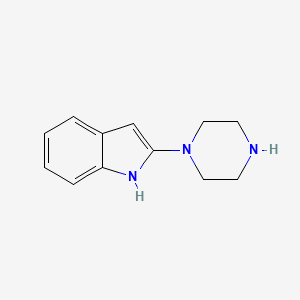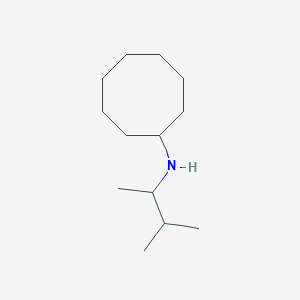
N-(3-methylbutan-2-yl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutan-2-yl)cyclooctanamine is an organic compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . This compound is characterized by a cyclooctane ring substituted with an amine group and a 3-methylbutan-2-yl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)cyclooctanamine typically involves the reaction of cyclooctanone with 3-methylbutan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-(3-methylbutan-2-yl)cyclooctanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylbutan-2-yl)cyclohexanamine
- N-(3-methylbutan-2-yl)cyclopentanamine
- N-(3-methylbutan-2-yl)cyclododecanamine
Uniqueness
N-(3-methylbutan-2-yl)cyclooctanamine is unique due to its cyclooctane ring, which provides distinct steric and electronic properties compared to its cyclohexane or cyclopentane analogs. These properties can influence its reactivity and interactions with molecular targets, making it valuable for specific applications.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)cyclooctanamine |
InChI |
InChI=1S/C13H27N/c1-11(2)12(3)14-13-9-7-5-4-6-8-10-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
SZYFXTOSCQICOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



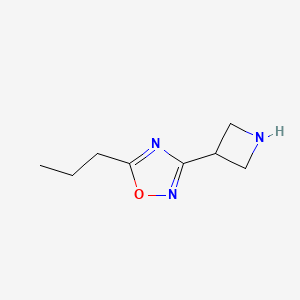
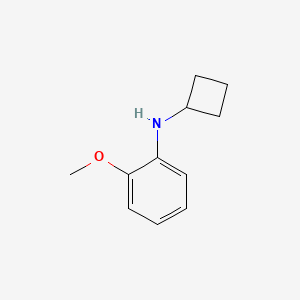
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13259656.png)
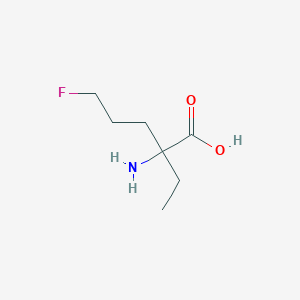
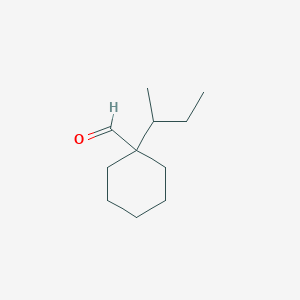

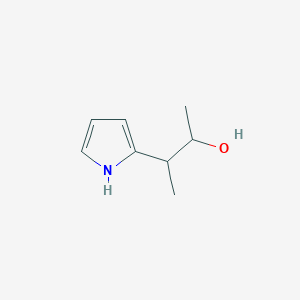
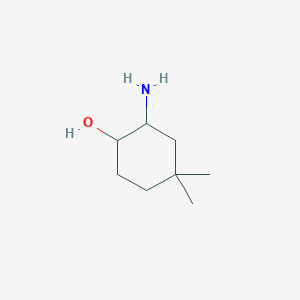
![(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13259696.png)
![(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13259704.png)
![2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13259706.png)
![2-[(2-Aminoethyl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B13259718.png)
